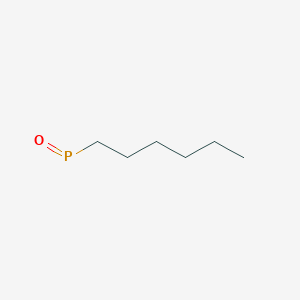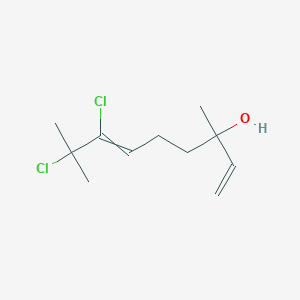
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol is an organic compound with the molecular formula C11H20O It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a nonadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol typically involves the chlorination of a suitable precursor, such as 3,8-dimethylnona-1,6-diene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial formation of the nonadiene backbone, followed by selective chlorination and subsequent purification steps to obtain the final product with high purity.
化学反応の分析
Types of Reactions
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the double bonds to single bonds.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 7,8-dichloro-3,8-dimethylnona-1,6-dien-3-one.
Reduction: Formation of 3,8-dimethylnona-1,6-diene.
Substitution: Formation of 7,8-dihydroxy-3,8-dimethylnona-1,6-dien-3-ol or 7,8-diamino-3,8-dimethylnona-1,6-dien-3-ol.
科学的研究の応用
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,7-Dimethylnona-1,6-dien-3-ol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
4,8-Dimethylnona-1,3,7-triene: Has a different arrangement of double bonds, leading to distinct chemical properties.
Linalool: A structurally related compound with different functional groups, commonly used in fragrances and flavorings.
Uniqueness
7,8-Dichloro-3,8-dimethylnona-1,6-dien-3-ol is unique due to the presence of chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
92214-44-3 |
|---|---|
分子式 |
C11H18Cl2O |
分子量 |
237.16 g/mol |
IUPAC名 |
7,8-dichloro-3,8-dimethylnona-1,6-dien-3-ol |
InChI |
InChI=1S/C11H18Cl2O/c1-5-11(4,14)8-6-7-9(12)10(2,3)13/h5,7,14H,1,6,8H2,2-4H3 |
InChIキー |
WWHPVVGQGGFCLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=CCCC(C)(C=C)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


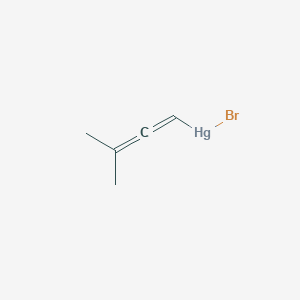
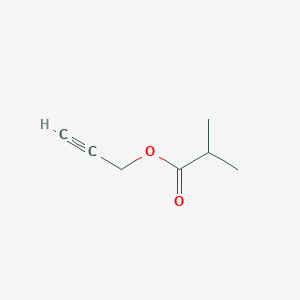
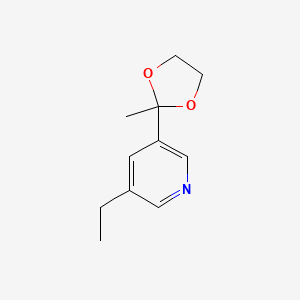
![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
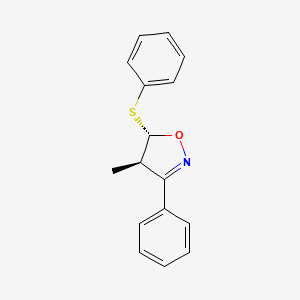
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
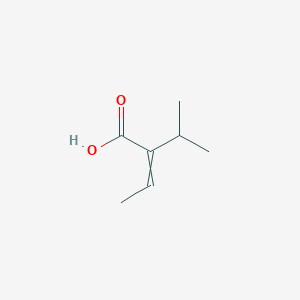
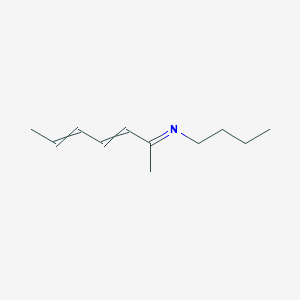
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
